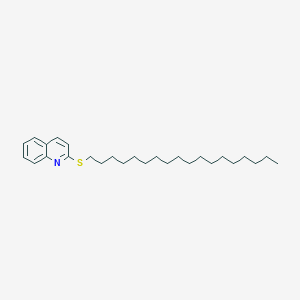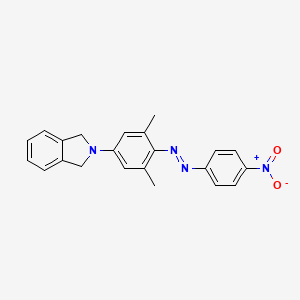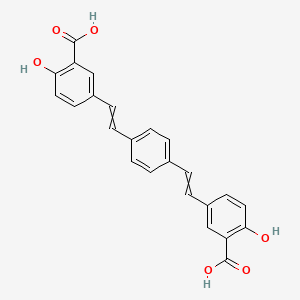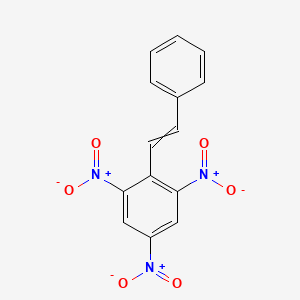
DCBPy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Dicarboxy-2,2’-bipyridine, commonly referred to as DCBPy, is a versatile ligand used in coordination chemistry. It is particularly known for its role in forming complexes with transition metals, such as ruthenium, which are utilized in various applications including catalysis, photochemistry, and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-dicarboxy-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with a carboxylating agent. One common method is the direct carboxylation of 2,2’-bipyridine using carbon dioxide under high pressure and temperature conditions . Another approach involves the use of a palladium-catalyzed coupling reaction between 2,2’-bipyridine and a carboxylating reagent .
Industrial Production Methods
Industrial production of 4,4’-dicarboxy-2,2’-bipyridine often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings .
化学反応の分析
Types of Reactions
4,4’-Dicarboxy-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced bipyridine derivatives.
Substitution: Substitution reactions often involve replacing one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often utilize halogenating agents and catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated bipyridine derivatives, while reduction can produce hydrogenated bipyridine compounds .
科学的研究の応用
4,4’-Dicarboxy-2,2’-bipyridine is widely used in scientific research due to its ability to form stable complexes with transition metals. Some notable applications include:
作用機序
The mechanism by which 4,4’-dicarboxy-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various catalytic and photochemical reactions. The molecular targets and pathways involved often include metal centers in enzymes and proteins, where the ligand can modulate their activity .
類似化合物との比較
4,4’-Dicarboxy-2,2’-bipyridine is unique in its ability to form stable complexes with a wide range of transition metals. Similar compounds include:
2,2’-Bipyridine: Lacks the carboxyl groups, making it less versatile in forming stable complexes.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of carboxyl groups, affecting its coordination properties.
4,4’-Diamino-2,2’-bipyridine: Features amino groups, which can lead to different reactivity and binding characteristics.
特性
分子式 |
C36H23N3O |
|---|---|
分子量 |
513.6 g/mol |
IUPAC名 |
[2,5-di(carbazol-9-yl)phenyl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C36H23N3O/c40-36(24-19-21-37-22-20-24)30-23-25(38-31-13-5-1-9-26(31)27-10-2-6-14-32(27)38)17-18-35(30)39-33-15-7-3-11-28(33)29-12-4-8-16-34(29)39/h1-23H |
InChIキー |
PJBNUMKDKQMUMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C(=O)C8=CC=NC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B11939458.png)








![N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B11939498.png)
![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)


